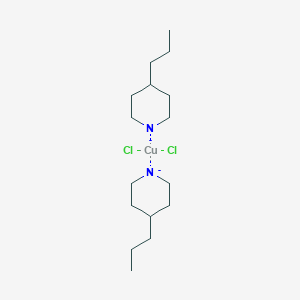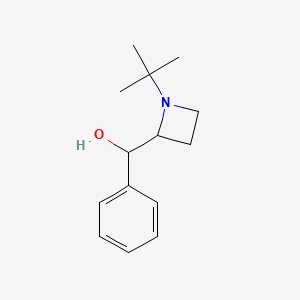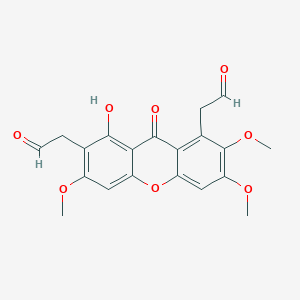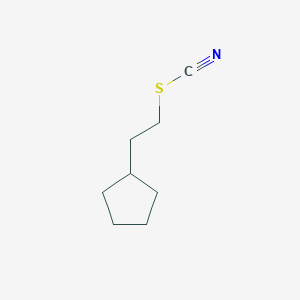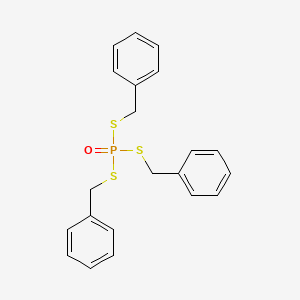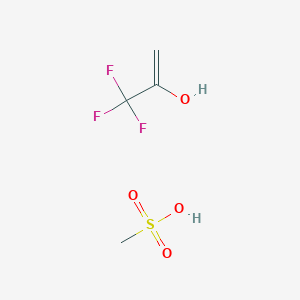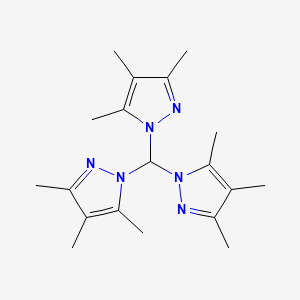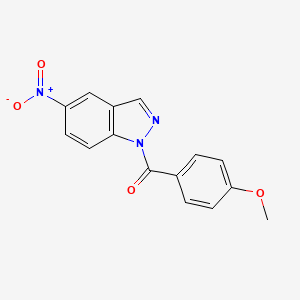
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group at the 5-position and a methoxybenzoyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
The synthesis of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- can be achieved through various synthetic routes. One common method involves the cyclization of 2-nitrobenzaldehyde with hydrazine to form the indazole core. The resulting intermediate is then subjected to Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 1H-Indazole, 1-(4-methoxybenzoyl)-5-amino- and 1H-Indazole, 1-(4-carboxybenzoyl)-5-nitro-.
Aplicaciones Científicas De Investigación
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- can be compared with other indazole derivatives such as:
1H-Indazole, 1-(4-methoxybenzoyl)-3-nitro-: Similar structure but with the nitro group at the 3-position.
1H-Indazole, 1-(4-methoxybenzoyl)-5-amino-: Similar structure but with an amino group instead of a nitro group.
1H-Indazole, 1-(4-carboxybenzoyl)-5-nitro-: Similar structure but with a carboxy group instead of a methoxy group.
The uniqueness of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
23856-23-7 |
|---|---|
Fórmula molecular |
C15H11N3O4 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(5-nitroindazol-1-yl)methanone |
InChI |
InChI=1S/C15H11N3O4/c1-22-13-5-2-10(3-6-13)15(19)17-14-7-4-12(18(20)21)8-11(14)9-16-17/h2-9H,1H3 |
Clave InChI |
OAQTXKVXMXPLFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
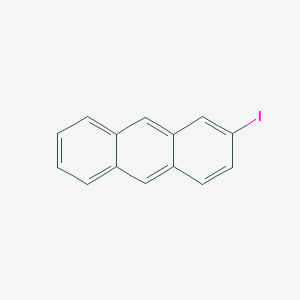
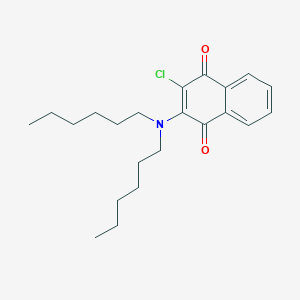
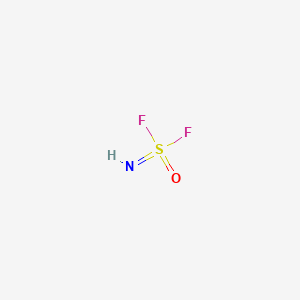
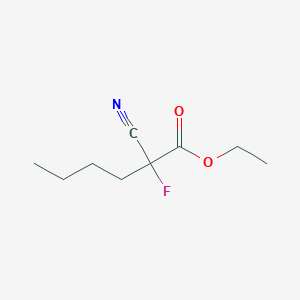
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
